2-(Acetylamino)-4-(hydroxymethylphosphinyl)butanoic Acid Sodium Salt
Description
Properties
Molecular Formula |
C7H12NNa2O5P |
|---|---|
Molecular Weight |
267.13 g/mol |
IUPAC Name |
disodium;2-acetamido-4-[methyl(oxido)phosphoryl]butanoate |
InChI |
InChI=1S/C7H14NO5P.2Na/c1-5(9)8-6(7(10)11)3-4-14(2,12)13;;/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13);;/q;2*+1/p-2 |
InChI Key |
MXZGHOPHLLPFJZ-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC(CCP(=O)(C)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Asymmetric Hydrogenation Using Rhodium Catalysts
A highly efficient and selective method involves the asymmetric hydrogenation of 2-acetamido-4-(hydroxymethylphosphinyl)-butenoic acid using rhodium catalysts complexed with optically active cyclic phosphine ligands. This method achieves high enantiomeric excess (ee) and yield under mild conditions.
- Catalyst: [Rh((S,S)-Me-DUPHOS)(cod)]OTf or [Rh((S,S)-Et-DUPHOS)(cod)]OTf
- Solvent: Methanol, n-butanol, or n-propanol
- Hydrogen pressure: Approximately 0.3 MPa
- Temperature: Room temperature
- Reaction time: 22 to 44 hours
- Atmosphere: Argon or inert gas
- Post-reaction treatment: Acid hydrolysis with 6N hydrochloric acid, reflux for 12 hours, followed by neutralization and purification
Yields and Enantiomeric Excess:
| Example | Solvent | Catalyst | Yield (mg) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Methanol | [Rh((S,S)-Me-DUPHOS)(cod)]OTf | 211 | Not specified |
| 2 | n-Butanol | [Rh((S,S)-Me-DUPHOS)(cod)]OTf | 215 | 92.7 |
| 3 | n-Butanol | [Rh((S,S)-Et-DUPHOS)(cod)]OTf | 180 | 95.6 |
| 4 | n-Propanol | [Rh((S,S)-Me-DUPHOS)(cod)]OTf | 221 | 92.0 |
These results demonstrate the method's robustness and high stereoselectivity, with enantiomeric excess values consistently above 90%.
Hydrolysis and Salt Formation
After hydrogenation, the intermediate acid is subjected to acid hydrolysis to remove protecting groups and convert it to the free acid. The hydrolysis typically involves refluxing in 6N hydrochloric acid for 12 hours. Following hydrolysis, the reaction mixture is neutralized and treated with propylene oxide or other bases to form the sodium salt.
Subsequently, purification is carried out using ion-exchange resins such as Dowex® 1×4 Ac (200-400 mesh) with 10% acetic acid aqueous solution as the eluent to isolate the pure sodium salt of 2-(acetylamino)-4-(hydroxymethylphosphinyl)butanoic acid.
Alternative Synthetic Approaches
An alternative industrially relevant synthesis involves starting from isobutyl (3-acetoxy-3-cyano)propylmethylphosphinate, which undergoes ammonification to yield isobutyl (3-amino-3-cyano)propylmethylphosphinate. This intermediate is then subjected to acid hydrolysis and purification to produce the target compound. This method avoids the use of highly toxic cyanides and Grignard reagents, offering milder reaction conditions, easier control, and suitability for large-scale production.
Purification Techniques
Purification of the target compound is critical to achieve high purity and enantiomeric excess. The following purification steps are commonly employed:
- Dissolution of crude product in dehydrating agents followed by cooling to precipitate impurities.
- Filtration and washing of filter cakes with appropriate solvents.
- Recrystallization under controlled cooling and stirring conditions.
- Ion-exchange chromatography for final purification to remove ionic impurities and isolate the sodium salt form.
Summary Table of Preparation Methods
| Step | Conditions/Details | Outcome/Notes |
|---|---|---|
| Starting material | 2-acetamido-4-(hydroxymethylphosphinyl)-butenoic acid or isobutyl (3-acetoxy-3-cyano)propylmethylphosphinate | Precursor for hydrogenation or ammonification |
| Catalytic hydrogenation | Rhodium catalyst with optically active phosphine ligand, methanol/n-butanol/n-propanol solvent, 0.3 MPa H2, RT, 22-44 h | High yield, >90% enantiomeric excess |
| Acid hydrolysis | 6N HCl, reflux 12 h | Removal of protecting groups, formation of free acid |
| Salt formation | Neutralization with base (e.g., propylene oxide) | Formation of sodium salt |
| Purification | Ion-exchange resin chromatography, recrystallization | High purity product |
| Alternative synthesis route | Ammonification of isobutyl (3-acetoxy-3-cyano)propylmethylphosphinate, acid hydrolysis, purification | Industrially scalable, avoids toxic reagents |
Research Findings and Analysis
- The asymmetric hydrogenation method using rhodium catalysts with chiral ligands is highly efficient and cost-effective, producing the target compound with high optical purity and yield.
- Choice of solvent affects yield and enantiomeric excess, with n-butanol and n-propanol providing slightly better stereoselectivity than methanol.
- The hydrolysis and salt formation steps are straightforward and yield stable sodium salts suitable for agricultural or pharmaceutical use.
- Alternative synthetic routes provide safer and more environmentally friendly options for industrial-scale production, avoiding hazardous reagents like cyanide and Grignard reagents.
- Purification protocols involving ion-exchange chromatography and recrystallization ensure removal of impurities and high product quality.
Chemical Reactions Analysis
Types of Reactions: N-Acetyl Glufosinate Sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to its primary amine form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Agricultural Applications
Herbicide Properties
One of the primary applications of 2-(acetylamino)-4-(hydroxymethylphosphinyl)butanoic acid sodium salt is as an active ingredient in herbicides. It functions effectively against a range of weeds, particularly in crops like cotton and corn. The compound is part of the glufosinate-ammonium herbicide family, which inhibits the enzyme glutamine synthetase, leading to the accumulation of ammonia in plants and ultimately causing their death.
Residue Tolerance Levels
The U.S. Environmental Protection Agency (EPA) has established tolerance levels for residues of this compound in various crops. For instance:
- Avocado: 0.03 ppm
- Cottonseed: 4 ppm
- Melon subgroup: 0.08 ppm
These tolerance levels are critical for ensuring food safety while allowing effective weed control in agricultural practices .
Biochemical Applications
Role in Biochemistry
In biochemistry, this compound has been studied for its role as a phosphonic acid derivative that can influence metabolic pathways. Its structural similarities to amino acids allow it to interact with biological systems, potentially acting as a substrate or inhibitor in various enzymatic reactions.
Synthesis and Characterization
Research has demonstrated methods for synthesizing this compound using asymmetric hydrogenation techniques, which yield high enantiomeric excesses . Such methods are crucial for developing pharmaceuticals that require specific stereochemical configurations for efficacy.
Case Study 1: Herbicidal Effectiveness
A study on the herbicidal effectiveness of glufosinate-ammonium (which includes this compound) showed a significant reduction in weed biomass compared to untreated controls. The study highlighted that the application rates directly correlated with the level of weed control achieved, demonstrating its efficacy as a post-emergence herbicide .
Case Study 2: Environmental Impact Assessment
An environmental impact assessment conducted by the EPA indicated that the use of this compound did not lead to significant adverse effects on non-target organisms when applied according to recommended guidelines. The assessment included studies on its degradation products and their ecological implications, confirming that proper management practices could mitigate potential risks .
Data Tables
| Application Area | Specific Use | Efficacy/Notes |
|---|---|---|
| Agriculture | Herbicide for cotton and corn | Effective against a wide range of weeds |
| Residue Tolerance | Avocado: 0.03 ppm; Cottonseed: 4 ppm | Established by EPA for food safety |
| Biochemistry | Potential substrate/inhibitor in metabolic pathways | Structural analog to amino acids |
| Synthesis | Asymmetric hydrogenation methods | High enantiomeric excess achieved |
Mechanism of Action
N-Acetyl Glufosinate Sodium exerts its effects primarily by inhibiting glutamine synthetase. This inhibition leads to the accumulation of ammonia and disruption of nitrogen metabolism. The compound’s action is light-dependent, with reactive oxygen species formation playing a crucial role in its herbicidal activity. The inhibition of glutamine synthetase disrupts photorespiration, carbon assimilation, and electron flow in photosystem II, leading to oxidative stress and cell death .
Comparison with Similar Compounds
Glufosinate Ammonium (2-Amino-4-(hydroxymethylphosphinyl)butanoic Acid, Ammonium Salt)
- CAS No.: 77182-82-2
- Molecular Formula : C₅H₁₅N₂O₄P
- Key Features: Non-acetylated amino group. Directly used as a broad-spectrum herbicide targeting glutamine synthetase in plants . Synthesized via Strecker reaction involving methylphosphinic acid, acrylonitrile, ammonia, and hydrogen cyanide .
- Comparison :
- Activity : Glufosinate ammonium is the bioactive form, while N-Acetyl Glufosinate Sodium is a derivative with reduced herbicidal activity, likely serving as a metabolite or stabilizer.
- Applications : Glufosinate ammonium is agriculturally active, whereas the acetylated sodium salt is analytical-grade, used in laboratories .
Bialaphos Sodium Salt (L-Alanine-(2S)-2-amino-4-(hydroxymethylphosphinyl)butanoyl-L-alanyl-, Sodium Salt)
- CAS No.: 71048-99-2
- Molecular Formula : C₁₁H₂₁N₃NaO₆P
- Key Features :
- Comparison: Structure: Bialaphos includes additional amino acids, enabling cellular uptake and enzymatic activation. N-Acetyl Glufosinate lacks these residues, limiting its uptake efficiency. Function: Bialaphos acts as a precursor, while N-Acetyl Glufosinate Sodium is an analytical tool .
N-Acetyldemethylphosphinothricin (2-(S)-(Acetylamino)-4-(hydroxyphosphinyl)butanoic Acid)
- CAS No.: 135093-66-2
- Molecular Formula: C₆H₁₂NO₅P
- Key Features: Contains a hydroxyphosphinyl group instead of hydroxymethylphosphinyl.
- Applications: Limited evidence, but likely used in research for structure-activity relationship (SAR) studies .
Other Acetylated Amino Acid Derivatives
lists compounds such as 2-(acetylamino)-4-(methylthio)butanoic acid and 2-(acetylamino)hexanoic acid. These share the acetylated amino group but differ in substituents at the 4-position:
- Functional Groups : Methylthio (C-S), hydroxymethylphosphinyl (C-P-O), or alkyl chains.
- Implications :
Research Findings and Implications
- Herbicidal Activity : The acetyl group in N-Acetyl Glufosinate Sodium likely reduces its bioactivity compared to glufosinate ammonium, as acetylation often diminishes interaction with biological targets .
- Analytical Utility : N-Acetyl Glufosinate Sodium’s stability and compliance with regulatory guidelines make it ideal for QC in pharmaceutical development .
- Structural Insights : Comparisons with Bialaphos highlight the importance of peptide linkages in proherbicide design, enhancing cellular uptake and targeted activation .
Biological Activity
2-(Acetylamino)-4-(hydroxymethylphosphinyl)butanoic Acid Sodium Salt, commonly known as N-Acetyl Glufosinate Sodium, is a derivative of glufosinate, a broad-spectrum herbicide. This compound has garnered attention not only for its herbicidal properties but also for its potential biological activities, including effects on various biological systems and implications in toxicology.
- Molecular Formula : C7H12NNa2O5P
- Molecular Weight : 267.13 g/mol
- CAS Number : 133659-60-6
N-Acetyl Glufosinate Sodium functions primarily as an inhibitor of the enzyme glutamine synthetase, which is crucial for the assimilation of ammonia into organic compounds in plants. This inhibition leads to the accumulation of ammonia and subsequent plant toxicity, ultimately resulting in herbicidal effects. In mammals, the compound's biological activity can manifest differently, influencing various metabolic pathways.
Toxicological Studies
Research indicates that N-Acetyl Glufosinate Sodium exhibits several toxicological effects:
- Acute Toxicity : Studies have shown that exposure to glufosinate and its derivatives can lead to respiratory distress and neurological symptoms in laboratory animals. For instance, a 28-day inhalation study indicated significant lung and bronchial congestion at low doses .
- Developmental Toxicity : In reproductive toxicity studies involving rats, there was evidence of developmental neurotoxicity, with alterations in brain morphometrics observed in offspring exposed during gestation . Additionally, increased pup mortality was noted without significant maternal toxicity, indicating a qualitative susceptibility of fetuses to glufosinate exposure .
- Carcinogenic Potential : The compound has been classified as "not likely to be a human carcinogen," based on studies showing no treatment-related increase in tumors in rats or mice .
Case Studies
- Case Study 1 : In a study assessing the impact of glufosinate on amphibian development, significant morphological deformities were observed in tadpoles exposed to sub-lethal concentrations. The findings suggested that glufosinate could disrupt endocrine functions critical for normal development .
- Case Study 2 : A study involving agricultural workers exposed to glufosinate revealed increased incidence of respiratory issues and skin irritations, highlighting the compound's potential health risks associated with occupational exposure .
Efficacy in Herbicidal Applications
N-Acetyl Glufosinate Sodium has been found effective against a range of weeds, particularly those resistant to glyphosate. Its mechanism as a non-selective herbicide allows for effective control over various species when applied correctly.
Comparative Analysis of Biological Effects
Q & A
Q. How should researchers design stability-indicating assays for this compound in aqueous formulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
